
(4-(Methoxycarbonyl)pyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxycarbonyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of 4-(Methoxycarbonyl)pyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Methoxycarbonyl)pyridine+ZnBr2→(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF or toluene.
Substitution Reactions: May involve reagents like alkyl halides or aryl halides, with the reaction often conducted in the presence of a base.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide in chemical reactions involves the transfer of the pyridinyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The methoxycarbonyl group on the pyridine ring can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states during the reaction.
Comparison with Similar Compounds
Similar Compounds
(4-(Methoxycarbonyl)phenyl)zinc bromide: Similar in structure but with a phenyl ring instead of a pyridine ring.
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar but with the zinc moiety attached at the 2-position of the pyridine ring.
(4-(Methoxycarbonyl)pyridin-5-yl)zinc bromide: Similar but with the zinc moiety attached at the 5-position of the pyridine ring.
Uniqueness
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can lead to different reactivity and selectivity compared to its analogs. The position of the methoxycarbonyl group and the zinc moiety can significantly influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H6BrNO2Zn |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
bromozinc(1+);methyl 3H-pyridin-3-ide-4-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-2-4-8-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LYTZSSXBTDYUES-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=[C-]C=NC=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)

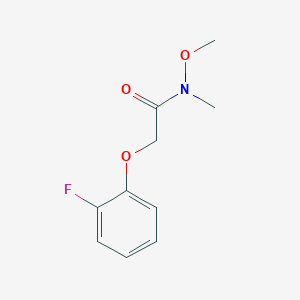
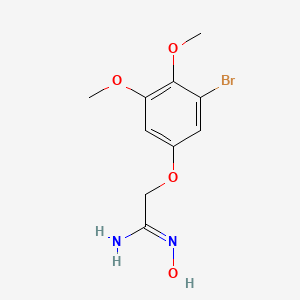
![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
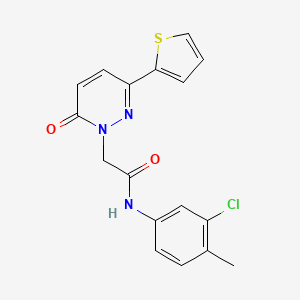
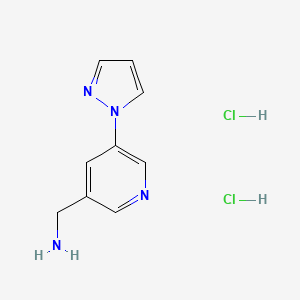
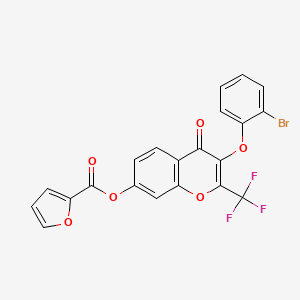
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
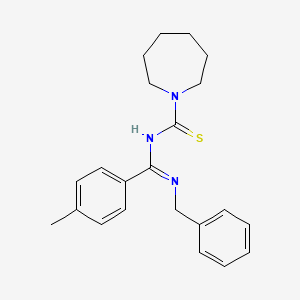
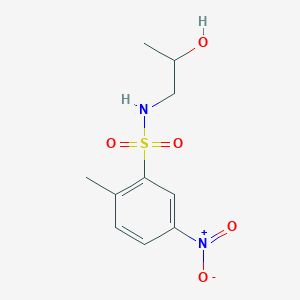
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
